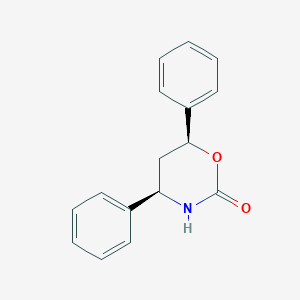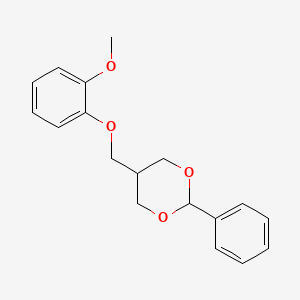
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- is a complex organic compound that features a dioxane ring substituted with a phenyl group and a methoxyphenoxy methyl group
Métodos De Preparación
The synthesis of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-dioxane with phenyl and methoxyphenoxy methyl substituents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- involves its interaction with molecular targets through various pathways. The phenoxy group in the compound can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to specific targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- can be compared with similar compounds such as:
- 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-methyl-
- 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-ethyl-
- 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-propyl-
These compounds share a similar dioxane ring structure but differ in the substituents attached to the ring. The uniqueness of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- lies in its specific phenyl and methoxyphenoxy methyl substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
86586-00-7 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
5-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C18H20O4/c1-19-16-9-5-6-10-17(16)20-11-14-12-21-18(22-13-14)15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3 |
Clave InChI |
IQIITQUDVQEJTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2COC(OC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

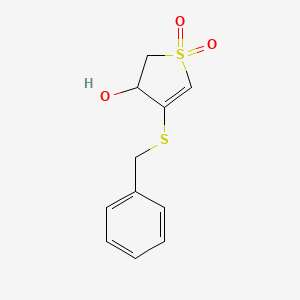
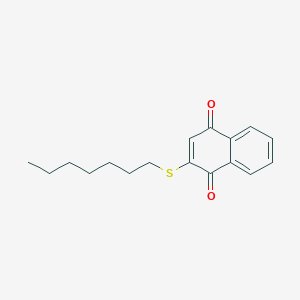

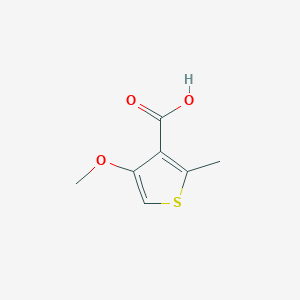
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
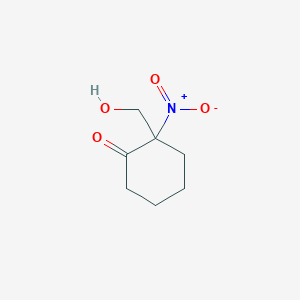
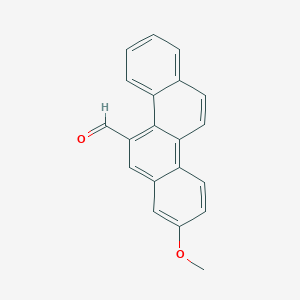
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
